4-Piperazin-1-ylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. It has a linear formula of C12H14N4. The CAS Number is 59215-41-7.
Molecular Structure Analysis
The molecular structure of 4-Piperazin-1-ylquinazoline consists of a quinazoline core with a piperazine substitution. The InChI code is 1S/C12H14N4/c1-2-4-11-10(3-1)12(15-9-14-11)16-7-5-13-6-8-16/h1-4,9,13H,5-8H2. The molecular weight is 214.27 g/mol.
Synthesis Analysis
Nucleophilic Aromatic Substitution: This strategy involves reacting a suitably substituted 4-chloroquinazoline derivative with piperazine. The reaction proceeds under basic conditions and often requires heating. [, , , , ]
Buchwald-Hartwig Coupling: This palladium-catalyzed reaction enables the formation of a carbon-nitrogen bond between a halogenated quinazoline and piperazine. []
Reductive Amination: This approach involves reacting a 4-quinazolinone derivative with piperazine in the presence of a reducing agent, resulting in the formation of the desired 4-(Piperazin-1-yl)quinazoline. []
Molecular Structure Analysis
N-Alkylation: The piperazine nitrogen atom readily undergoes alkylation reactions with alkyl halides, enabling the introduction of diverse substituents. [, ]
Acylation: The piperazine nitrogen atom can also be acylated using acyl chlorides or anhydrides to yield amides. [, , , ]
Sulfonylation: Sulfonyl chlorides react with the piperazine nitrogen to form sulfonamides. [, , ]
Mechanism of Action
Enzyme inhibitors: Derivatives have demonstrated inhibitory activity against enzymes such as histone deacetylases (HDACs) [], Akt [], tyrosine kinases [], and carbonic anhydrase IX []. These enzymes play crucial roles in various cellular processes, making them attractive targets for therapeutic intervention.
Receptor antagonists: Some derivatives exhibit antagonistic activity at receptors such as histamine H4 receptors [, ] and serotonin receptors. []
Physical and Chemical Properties Analysis
Solubility: The solubility profile of derivatives can be modulated by introducing polar or ionizable groups, enhancing their bioavailability and pharmaceutical properties. []
Lipophilicity: Adjusting the lipophilicity of derivatives through structural modifications can influence their ability to cross biological membranes and reach target sites. [, ]
Applications
Antimalarial agents: Several derivatives exhibit potent in vitro and in vivo antimalarial activity against Plasmodium falciparum. [] These compounds hold promise for developing new antimalarial drugs, particularly given the increasing resistance to existing therapies.
Antimicrobial agents: Research has identified derivatives with potent activity against various bacterial and fungal strains, including methicillin-resistant Staphylococcus aureus (MRSA). [, ] This highlights their potential for combating infectious diseases, particularly those caused by drug-resistant pathogens.
Anticancer agents: Derivatives have shown promising anti-proliferative and cytotoxic activities against different cancer cell lines, including breast, prostate, and lung cancer. [, , ] Their ability to inhibit key enzymes involved in cell growth and survival makes them attractive candidates for developing novel anticancer therapies.
Anti-inflammatory and analgesic agents: Certain derivatives demonstrate significant anti-inflammatory and analgesic effects in various animal models. [, ] These findings suggest their potential for treating inflammatory conditions and managing pain.
Other potential applications: Research continues to explore the potential of 4-(Piperazin-1-yl)quinazoline derivatives for other therapeutic areas, including metabolic syndrome [], Alzheimer's disease [], and Parkinson's disease. []
Related Compounds
6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline
Compound Description: This compound serves as an intermediate in various chemical syntheses.
Relevance: This compound shares the core structure of 4-Piperazin-1-ylquinazoline with the addition of two methoxy groups at positions 6 and 7 of the quinazoline ring.
7-Chloro-4-(piperazin-1-yl)quinoline
Compound Description: This compound represents a significant scaffold in medicinal chemistry, demonstrating a wide range of pharmacological properties, including antimalarial, antiparasitic, anti-HIV, antidiabetic, anticancer, sirtuin inhibition, dopamine-3 ligand activity, acetylcholinesterase inhibition, and serotonin antagonism. This compound also serves as a crucial building block in the synthesis of piperaquine, an antimalarial drug.
Relevance: This compound is closely related to 4-Piperazin-1-ylquinazoline, differing only in the replacement of the nitrogen atom at position 1 of the quinazoline ring with a carbon atom, forming a quinoline structure. This structural similarity contributes to the diverse pharmacological profile of this compound.
Compound Description: This compound exhibits significant anti-inflammatory and analgesic properties. It effectively inhibits lipopolysaccharide-induced nitric oxide release in RAW 264.7 murine macrophages. It also demonstrates peripheral and central analgesic effects in mice, comparable to the effects of diclofenac sodium and tramadol hydrochloride, respectively. The compound's efficacy is attributed to its ability to inhibit inducible nitric oxide synthase (iNOS) protein expression and reduce the expression of inflammatory markers.
Relevance: This compound incorporates the 7-chloro-4-(piperazin-1-yl)quinoline scaffold, a close structural analogue of 4-Piperazin-1-ylquinazoline. The shared piperazine moiety further strengthens the structural relationship between these compounds.
Relevance: While this compound possesses a distinct core structure compared to 4-Piperazin-1-ylquinazoline, both share the piperazine moiety, a common pharmacophore in various bioactive molecules. Understanding the metabolic liabilities associated with this moiety in this compound can provide valuable insights for the development of safer and more effective derivatives of 4-Piperazin-1-ylquinazoline.
Compound Description: This compound demonstrates potent cytotoxic activity against both human breast cancer (MCF-7) and prostate cancer (PC3) cell lines. Notably, it exhibits an IC50 value of 6.502 μM against MCF-7 cells, comparable to the standard drug doxorubicin (IC50 = 6.774 μM). Further investigation reveals its potential as a VEGFR-II inhibitor, with an IC50 of 1.38 μM, compared to sorafenib (IC50 = 0.33 μM).
Relevance: This compound, like Compound 5, incorporates the 7-chloro-4-(piperazin-1-yl)quinoline scaffold, a close analogue of 4-Piperazin-1-ylquinazoline. This further emphasizes the potential of this chemical class in developing anticancer agents.
Compound Description: These compounds exhibit potent Akt1 inhibitory activity. Specifically, compounds 5q and 5t demonstrate IC50 values of 18.0 nM and 21.3 nM, respectively, against Akt1, a serine/threonine-specific protein kinase implicated in various cellular processes, including cell growth, proliferation, and survival. These compounds also display promising antiproliferative activity against the LNCaP and PC-3 prostate cancer cell lines, suggesting their potential as anticancer agents.
Relevance: These compounds, although structurally distinct from 4-Piperazin-1-ylquinazoline, belong to the broader category of nitrogen-containing heterocycles with a piperazine substituent. This highlights the versatility of this pharmacophore in targeting diverse biological targets.
Compound Description: This compound, identified through a cell-based assay measuring the derepression of an epigenetically silenced transgene, acts as a histone deacetylase (HDAC) inhibitor, specifically targeting HDAC1.
Relevance: While structurally distinct from 4-Piperazin-1-ylquinazoline, compound 9b shares the piperazine moiety. It highlights the potential of piperazine-containing molecules as epigenetic modulators.
4-Chloro-2-(4-piperazin-1-yl)quinazolines
Compound Description: This class of compounds displays anticonvulsant activity.
Relevance: These compounds are structurally analogous to 4-Piperazin-1-ylquinazolines, sharing the core quinazoline structure with a piperazine substituent at position 4. The presence of a chlorine atom at position 4 in these derivatives further diversifies their chemical properties.
Compound Description: A-987306 is a potent histamine H4 antagonist, showing efficacy in blocking pain responses, particularly in a rat model of inflammatory pain induced by carrageenan.
Relevance: A-987306 shares a structural similarity with 4-Piperazin-1-ylquinazoline, both having a piperazine ring directly attached to a quinazoline core. This shared structural motif suggests a potential for overlapping or related biological activity.
4-(Piperazin-1-yl)pyrimidine Derivatives
Compound Description: This series of compounds act as ATP-competitive Akt inhibitors, demonstrating antiproliferative effects against specific cancer cell lines.
Relevance: While not directly containing the quinazoline core, these compounds are structurally related to 4-Piperazin-1-ylquinazoline through the presence of the piperazine ring and a six-membered nitrogen-containing heterocycle. This shared feature highlights a potential for similar binding interactions and biological effects.
Compound Description: These derivatives exhibit potent inhibitory effects against anaplastic lymphoma kinase (ALK) and activated Cdc42-associated kinase (ACK1), indicating their potential as anticancer agents, particularly against cancer cells expressing ALK fusion proteins.
Relevance: Although structurally distinct from 4-Piperazin-1-ylquinazoline, these compounds share the piperazine moiety, which is crucial for their biological activity. This highlights the importance of piperazine as a pharmacophore in drug design.
Compound Description: This series of compounds were synthesized as potential alternatives for thiazolidinediones (TZDs) in treating insulin resistance, a key component of metabolic syndrome.
Relevance: These derivatives highlight the potential of incorporating the piperazine moiety, similar to 4-Piperazin-1-ylquinazoline, in developing new therapeutic agents for metabolic disorders.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.